Electronic Modulation of the Thiophene Core: Meta-Nitro vs. Para-Nitro vs. Unsubstituted Phenyl
The 3-nitrophenyl substituent in CAS 669740-08-3 exerts a distinct electronic influence on the 2-aminothiophene-3-carboxamide scaffold compared to its 4-nitro and non-nitrated analogs. Density Functional Theory (DFT) calculations on related nitrobenzamido-thiophene systems demonstrate that the position of the nitro group (meta vs. para) alters the electrostatic potential surface, dipole moment, and frontier molecular orbital energies (HOMO-LUMO gap) [1]. These electronic perturbations are predicted to affect both the compound's reactivity in subsequent derivatization steps and its potential for π-π stacking interactions with biological targets. While direct comparative bioactivity data for this exact compound are not publicly available, the established structure-activity relationships within the broader 2-aminothiophene-3-carboxamide class [2] indicate that even subtle changes in the aryl substituent can lead to significant differences in kinase inhibition profiles and cellular activity.
| Evidence Dimension | Calculated Electrostatic Potential and Orbital Energies |
|---|---|
| Target Compound Data | DFT-predicted distinct HOMO-LUMO gap and dipole moment due to meta-nitro substitution (qualitative inference from nitrobenzamido-thiophene DFT study [1]) |
| Comparator Or Baseline | 4-Nitrophenyl analog (CAS 667442-44-6) and unsubstituted phenyl analog (CAS 50273-33-1) each exhibit different electronic profiles per analogous DFT studies [1] |
| Quantified Difference | Not quantified for this specific compound; class-level inference indicates differential electronic properties |
| Conditions | DFT calculations at B3LYP/6-311G(d,p) level of theory on related nitrobenzamido-thiophene carboxylates [1] |
Why This Matters
In drug discovery and chemical biology, electronic properties govern molecular recognition, metabolic stability, and synthetic reactivity; procurement of the precise meta-nitro isomer is essential to maintain intended SAR and synthetic outcomes.
- [1] Khatri DK, Kaki VR, et al. Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, antioxidant activity, molecular docking, DFT calculations. Journal of Molecular Structure. 2022;1257:134030. doi:10.1016/j.molstruc.2022.134030. View Source
- [2] Patch RJ, Baumann CA, Liu J, Gibbs AC, Ott H, Lattanze J, Player MR. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorganic & Medicinal Chemistry Letters. 2006;16(12):3282-3286. View Source
